molecular formula C24H25N5O2S B2477748 2-(ethylthio)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 921898-73-9

2-(ethylthio)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2477748
M. Wt: 447.56
InChI Key: MJQAGGYVFBOIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a fused nitrogen-containing heterocycle . These types of compounds have been of significant interest in medicinal chemistry as they can mimic ATP and bind to kinase active sites .


Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . It also has an ethylthio group and a benzamide group attached to it.

Scientific Research Applications

Synthesis Methods and Biological Activities

  • Synthesis of Benzamide-Based Heterocycles : A study described a new route to synthesize novel benzamide-based 5-aminopyrazoles and their corresponding heterocyclic derivatives, showing remarkable antiavian influenza virus activity. This approach involved the reaction of benzoyl isothiocyanate with malononitrile in KOH–EtOH, followed by alkylation and reaction with hydrazine. The synthesized compounds exhibited significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).

  • Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Research on the reactivity of thiophenylhydrazonoacetates toward various nitrogen nucleophiles led to the formation of diverse pyrazole, isoxazole, pyrimidine, triazine, and other heterocyclic derivatives. This work contributes to the chemistry of heterocyclic compounds and their potential applications (Mohareb et al., 2004).

  • Antituberculosis Activity of Thiazole-Aminopiperidine Analogues : A series of thiazole-aminopiperidine hybrid analogues were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among the studied compounds, one was found to be promising, showing activity with significant inhibition and minimal cytotoxicity (Jeankumar et al., 2013).

  • Anticancer and Anti-5-lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives were synthesized and tested for their anticancer and anti-5-lipoxygenase activities. The study provided insights into the structure-activity relationships of these compounds, highlighting their potential therapeutic applications (Rahmouni et al., 2016).

  • Antimicrobial and Antitumor Activities : Research into the synthesis of novel heterocycles containing pyrazolopyrimidine and benzodiazepine derivatives demonstrated their antimicrobial activity against resistant strains of bacteria. This work underscores the potential of these compounds in developing new antimicrobial agents (Sheikhi-Mohammareh et al., 2020).

Future Directions

The development of new pyrazolo[3,4-d]pyrimidine derivatives is an active area of research, particularly in the field of cancer therapeutics . Future studies may focus on optimizing the chemical structure of these compounds to improve their efficacy and selectivity.

properties

IUPAC Name

2-ethylsulfanyl-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-3-32-21-7-5-4-6-19(21)23(30)25-12-13-29-22-20(14-27-29)24(31)28(16-26-22)15-18-10-8-17(2)9-11-18/h4-11,14,16H,3,12-13,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQAGGYVFBOIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

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